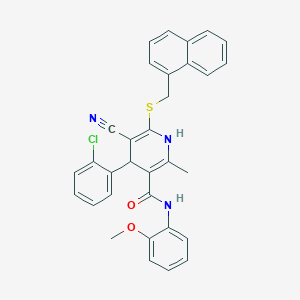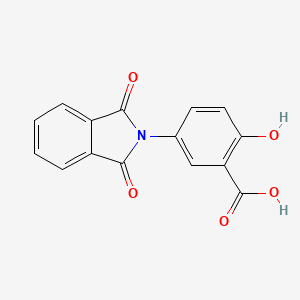
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C32H26ClN3O2S and its molecular weight is 552.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
Polymer and Material Science Applications
The study on plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes highlighted the potential of incorporating specific molecular structures, such as naphthalene derivatives, into polymers for enhanced scintillation properties without compromising stability. This indicates the relevance of complex molecules in developing materials with desirable optical and stability characteristics for applications in radiation detection and optical devices (Salimgareeva & Kolesov, 2005).
Cancer Research
The exploration of thiophene analogues of known carcinogens, including naphthalene derivatives, for their potential carcinogenicity emphasizes the importance of structural modifications in understanding and potentially mitigating carcinogenic effects. This research contributes to the broader field of medicinal chemistry by assessing how structural changes influence biological activity and safety (Ashby et al., 1978).
Synthesis and Applications of Heterocyclic Compounds
The synthesis and application of 1,4-dihydropyridines, which share a structural motif with the compound , highlight the significance of such structures in medicinal chemistry. These compounds serve as a skeleton for many drugs due to their biological relevance, underscoring the potential pharmaceutical applications of complex molecules with heterocyclic and aromatic components (Sohal, 2021).
Anticancer Drug Development
The search for new types of anticancer drugs with high tumor specificity and reduced toxicity to normal cells underlines the ongoing need for novel compounds with complex structures. The evaluation of various synthesized compounds for their therapeutic efficacy and safety profiles illustrates the application of advanced synthetic chemistry in developing safer and more effective cancer treatments (Sugita et al., 2017).
Environmental and Analytical Chemistry
The review on polychlorinated naphthalenes in aquatic species and human exposure through diet sheds light on the environmental impact of organochlorine compounds. It underscores the need for analytical methods to monitor such compounds in environmental and biological matrices, reflecting the broader context of environmental safety and public health (Domingo, 2004).
properties
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(naphthalen-1-ylmethylsulfanyl)-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26ClN3O2S/c1-20-29(31(37)36-27-16-7-8-17-28(27)38-2)30(24-14-5-6-15-26(24)33)25(18-34)32(35-20)39-19-22-12-9-11-21-10-3-4-13-23(21)22/h3-17,30,35H,19H2,1-2H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNOXECKQZYLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2592831.png)

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2592835.png)

![3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592837.png)
![2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2592838.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2592839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)


